Valproic acid acyl-D-glucuronide
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Overview
Description
Valproic acid acyl-D-glucuronide is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. This compound is formed through the conjugation of valproic acid with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of this metabolite is a crucial step in the metabolism and excretion of valproic acid in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valproic acid acyl-D-glucuronide is synthesized in the liver through the action of UDP-glucuronosyltransferase enzymes. The reaction involves the conjugation of valproic acid with glucuronic acid, resulting in the formation of the acyl-D-glucuronide metabolite .
Industrial Production Methods: While the industrial production of this compound is not common, the synthesis of valproic acid itself involves the oxidation of 2-propylpentanoic acid. The glucuronidation process is typically studied in vitro using liver microsomes or recombinant enzymes to understand the metabolic pathways and potential drug interactions .
Chemical Reactions Analysis
Types of Reactions: Valproic acid acyl-D-glucuronide undergoes several chemical reactions, including hydrolysis, transacylation, and glycation. These reactions are significant in understanding the stability and reactivity of the compound .
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the glucuronide conjugate back into valproic acid and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, often a protein, which can lead to the formation of protein adducts.
Glycation: This reaction involves the addition of the glucuronic acid moiety to proteins, forming glycated products.
Major Products Formed: The major products formed from these reactions include valproic acid, glucuronic acid, and various protein adducts. These products are essential in understanding the pharmacokinetics and potential toxicity of valproic acid .
Scientific Research Applications
Valproic acid acyl-D-glucuronide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of valproic acid and the role of glucuronidation in drug metabolism.
Biology: Research on this compound helps in understanding the interactions between drugs and biological macromolecules, such as proteins.
Medicine: The study of this compound is crucial in assessing the safety and efficacy of valproic acid as a therapeutic agent.
Mechanism of Action
The mechanism of action of valproic acid acyl-D-glucuronide involves its interaction with various molecular targets and pathways:
GABAergic Transmission: Valproic acid enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by increasing its availability in the synaptic cleft.
Histone Deacetylase Inhibition: Valproic acid inhibits histone deacetylases, leading to changes in gene expression that contribute to its mood-stabilizing and anticonvulsant effects.
Comparison with Similar Compounds
Valproic acid acyl-D-glucuronide can be compared with other acyl glucuronides formed from carboxylic acid-containing drugs:
Similar Compounds: Examples include acyl glucuronides of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac, as well as other anticonvulsants like carbamazepine.
Uniqueness: this compound is unique due to its specific formation from valproic acid and its role in the metabolism and excretion of this widely used anticonvulsant.
Properties
Molecular Formula |
C14H24O8 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14?/m0/s1 |
InChI Key |
XXKSYIHWRBBHIC-JLERCCTOSA-N |
Isomeric SMILES |
CCCC(CCC)C(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Canonical SMILES |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Origin of Product |
United States |
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